Fengabine - 80018-06-0

Fengabine

Catalog Number: EVT-268396
CAS Number: 80018-06-0
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fengabine, also known as SL-79229, is GABA receptor agonist potentially for the treatment of major depressive disorder (MDD). Its mechanism of action is unknown, but its antidepressant effects are reversed by GABAA receptor antagonists like bicuculline and it has hence been labeled as GABAergic; however, it does not actually bind to GABA receptors, nor does it inhibit GABA-T. In clinical trials, fengabine's efficacy was comparable to that of the tricyclic antidepressants, but with a more rapid onset of action and much less side effects. Notably, fengabine lacks any sedative effects.
Overview

Fengabine is a synthetic compound recognized for its potential as an antidepressant, primarily acting through modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. It is classified as a benzylidene derivative and has garnered interest in both pharmacological research and therapeutic applications. The compound's chemical identity is established by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its structural characteristics.

Source

Fengabine was first synthesized in the 1980s and has been the subject of various studies exploring its neurochemical effects and therapeutic potential. The compound's chemical structure allows it to interact with neurotransmitter systems, particularly those involving GABA, norepinephrine, and serotonin, making it a candidate for treating mood disorders.

Classification

Fengabine falls under the category of psychoactive drugs, specifically within the subclass of antidepressants. Its mechanism of action distinguishes it from traditional antidepressants, as it does not directly bind to GABA receptors but influences GABAergic transmission indirectly.

Synthesis Analysis

Methods

Fengabine can be synthesized through a multi-step process that typically involves:

  1. Condensation Reaction: The initial step involves the condensation of butylamine with 2-chlorobenzaldehyde.
  2. Cyclization: This step forms a cyclic structure that is crucial for the compound's biological activity.
  3. Chlorination Reactions: These reactions introduce chlorine atoms into the molecular structure, enhancing its reactivity.

Technical Details

The synthesis generally requires organic solvents like dimethyl sulfoxide (DMSO) and may utilize catalysts to improve reaction efficiency. Optimization of reaction conditions is crucial for maximizing yield and purity, particularly in industrial settings where continuous flow reactors and advanced purification techniques, such as chromatography, may be employed.

Molecular Structure Analysis

Structure

Fengabine's molecular formula is C₁₃H₁₅ClN₂O, indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen. The compound features a benzylidene moiety that contributes to its pharmacological properties.

Data

  • Molecular Weight: Approximately 250.73 g/mol
  • Structural Formula: The compound's structure can be represented as follows:
C13H15ClN2O\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_{2}\text{O}

This formula highlights the key elements that define Fengabine's chemical identity.

Chemical Reactions Analysis

Reactions

Fengabine participates in various chemical reactions including:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert Fengabine into its reduced derivatives using agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Fengabine can undergo substitution reactions where functional groups are replaced by other groups using reagents such as halogens or nucleophiles.

Technical Details

The specific products formed from these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation may yield oxides while reduction could produce different reduced forms of Fengabine.

Mechanism of Action

Fengabine's antidepressant effects are primarily attributed to its modulation of the GABA system. Although it does not bind directly to GABA receptors, studies indicate that its effects are reversible by GABA receptor antagonists like bicuculline. This suggests that Fengabine enhances GABAergic transmission or modulates receptor activity indirectly .

Research has shown that Fengabine affects neurochemical parameters related to norepinephrine and serotonin without altering their uptake or synthesis significantly, indicating a unique mechanism distinct from traditional antidepressants .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fengabine is typically presented as a white solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Engages in typical organic reactions such as oxidation and reduction.

Relevant data regarding these properties are crucial for understanding how Fengabine behaves in various environments during synthesis and application.

Applications

Fengabine has been explored for various scientific uses:

  • Pharmacology: Investigated as a potential antidepressant due to its rapid onset of action and minimal side effects compared to tricyclic antidepressants.
  • Neuroscience Research: Used to study neurotransmitter systems, particularly in relation to mood disorders.
  • Pharmaceutical Development: Potential applications in developing new treatments for depression and anxiety disorders due to its unique mechanism of action .
Introduction to Fengabine in Neuropsychopharmacological Research

Historical Development of Fengabine as an Atypical Antidepressant

Fengabine (SL 79.229) emerged in the 1980s as a structurally novel benzylidene derivative investigated for major depressive disorder. Unlike first-generation tricyclic antidepressants (TCAs) or monoamine oxidase inhibitors, it lacked direct effects on monoamine reuptake or degradation pathways. Preclinical characterization identified its unique activity in validated behavioral models of depression, including reversal of passive avoidance deficits in olfactory bulbectomized rats and amelioration of escape deficits in the learned helplessness paradigm [1] [4]. These findings positioned fengabine as a pharmacologically distinct agent, ultimately progressing to human trials.

Six double-blind clinical studies compared fengabine (600–2,400 mg/day) against established TCAs (clomipramine, amitriptyline, imipramine; 50–200 mg/day) in 398 depressed patients. Overall efficacy, measured by Hamilton Depression Rating Scale (HAM-D) reductions, was comparable between fengabine and TCAs after four weeks. Notably, fengabine demonstrated a significantly faster onset of action and markedly fewer anticholinergic side effects. Subgroup analysis suggested differential efficacy: TCAs were marginally superior in major depression, while fengabine showed potential advantages in minor depression (dysthymia, atypical depression) [3] [8]. Despite promising clinical profiles, fengabine was never marketed.

Table 1: Key Preclinical and Clinical Milestones for Fengabine

AspectFindingsSignificance
Chemical ClassBenzylidene derivative (SL 79.229)Structurally distinct from contemporary antidepressants
Core Pharmacological ActionGABA-mimetic (mechanism distinct from GABA receptor binding or GABA-T inhibition)Proposed novel antidepressant mechanism beyond monoamines [1] [4]
Key Preclinical ModelsReversal of deficits in olfactory bulbectomy and learned helplessness models; Reduced paradoxical sleepActivity predictive of antidepressant efficacy [1] [5]
Clinical Trial Scope6 double-blind trials vs. TCAs (n=398 patients)Demonstrated comparable efficacy to TCAs with faster onset & fewer anticholinergic effects [3]

The GABAergic Hypothesis in Depression: Theoretical Foundations for Fengabine’s Mechanism

The GABAergic hypothesis of depression, gaining traction in the 1980s, proposed that reduced GABAergic neurotransmission contributes to depressive pathophysiology. This was supported by clinical observations of decreased GABA levels in the cerebrospinal fluid and plasma of depressed patients, correlating with symptom severity [2] [7]. Fengabine became a critical tool for testing this hypothesis.

Preclinical studies revealed fengabine’s GABAergic properties: its behavioral effects in bulbectomized rats and learned helplessness models were reversed by the GABAA receptor antagonist bicuculline. Furthermore, fengabine exhibited a wide-spectrum anticonvulsant profile consistent with GABA mimetic activity, contrasting sharply with the proconvulsant risk of many TCAs [1]. Crucially, fengabine did not directly bind GABA receptors or inhibit GABA transaminase (GABA-T), suggesting an indirect enhancement of GABAergic tone, possibly via modulation of GABA synthesis, release, or post-synaptic signaling [4] [7].

Repeated administration of conventional antidepressants like imipramine was found to upregulate GABAB receptors in the rat frontal cortex. Fengabine shared this neuroadaptive effect, aligning it mechanistically with antidepressant action despite its distinct acute pharmacology [2] [7]. This provided compelling evidence that GABAergic enhancement, whether direct or indirect, constituted a viable antidepressant strategy.

Rationale for Investigating Non-Monoaminergic Antidepressant Pathways

The dominant monoamine hypotheses (serotonin, norepinephrine) driven by TCA and SSRI mechanisms failed to fully explain depression’s heterogeneity or the delayed onset of therapeutic effects. Fengabine’s development was a deliberate exploration beyond these pathways. Its lack of significant monoamine uptake inhibition or MAO inhibition confirmed a dissociation from monoaminergic mechanisms [1] [4] [7].

Preclinical profiling underscored this distinction: Fengabine antagonized 5-hydroxytryptophan (5-HTP)-induced head twitches (a serotonin-related behavior) and only weakly reversed reserpine-induced ptosis (a test sensitive to norepinephrine potentiators), contrasting sharply with TCAs [1]. Its efficacy in animal models and humans demonstrated that directly targeting inhibitory neurotransmitter systems like GABA could alleviate depression. This finding challenged the monoamine-centric view and highlighted synaptic inhibition/excitation balance as a critical factor in mood regulation [2] [7].

Fengabine’s exploration presaged modern glutamatergic antidepressants (e.g., ketamine). The GABA and glutamate systems are intrinsically linked; GABAergic interneurons regulate glutamatergic output. Fengabine’s potential to modulate this balance, evidenced by its pro-GABA effects and rapid onset in some patients, provided early clinical validation for targeting inhibitory neurotransmission or broader neuronal excitability as a therapeutic strategy for mood disorders [6] [7]. Its legacy lies in expanding the neurochemical landscape for antidepressant development.

Table 2: Fengabine's Mechanism Contrasted with Monoaminergic Antidepressants

Pharmacological PropertyFengabineTypical TCAs/SSRIsSignificance
Monoamine Uptake InhibitionNo significant inhibition [1]Potent inhibition of NE/5-HT (TCAs) or 5-HT (SSRIs)Demonstrates non-monoaminergic primary mechanism
Monoamine Oxidase InhibitionNo inhibition [1]Not typical (except MAOIs)Confirms distinct pathway
GABAergic ActivityGABA-mimetic (indirect); Effects blocked by bicuculline [1]Generally absent or weakCore proposed mechanism for antidepressant effect
Effect on 5-HTP Head TwitchesAntagonism [1]Potentiation (by SSRIs/TCAs enhancing serotonin)Highlights divergent serotonergic interaction
Reserpine Ptosis ReversalWeak effect [1]Strong reversal by NE-potentiating TCAsIndicates lack of primary noradrenergic action
GABAB Receptor AdaptationUpregulation after repeated administration [2] [7]Upregulation by imipramine and varied ADs [2] [7]Suggests shared final pathway with some conventional ADs despite different targets

Properties

CAS Number

80018-06-0

Product Name

Fengabine

IUPAC Name

2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2 g/mol

InChI

InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3

InChI Key

ZGLIFVFRIOKQLE-UHFFFAOYSA-N

SMILES

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Solubility

Soluble in DMSO

Synonyms

2-(N-butyl-o-chlorobenzimidoyl)-4-chlorophenyl
fengabine
SL 79-229
SL 79.229

Canonical SMILES

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.